molecular formula C6H8ClN3O2S B13155343 2-(5-Chloropyrimidin-2-yl)ethanesulfonamide

2-(5-Chloropyrimidin-2-yl)ethanesulfonamide

Cat. No.: B13155343
M. Wt: 221.67 g/mol
InChI Key: IFNPYUSZGOEPAU-UHFFFAOYSA-N
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Description

2-(5-Chloropyrimidin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-yl)ethanesulfonamide typically involves the reaction of 5-chloropyrimidine with ethanesulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethanesulfonamide, followed by nucleophilic substitution with 5-chloropyrimidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrimidin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

2-(5-Chloropyrimidin-2-yl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the target, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-(5-Chloropyrimidin-2-yl)ethanesulfonamide can be compared with other pyrimidine derivatives:

The uniqueness of this compound lies in its combination of the pyrimidine ring and the ethanesulfonamide group, providing a balance of reactivity and stability suitable for various applications.

Properties

Molecular Formula

C6H8ClN3O2S

Molecular Weight

221.67 g/mol

IUPAC Name

2-(5-chloropyrimidin-2-yl)ethanesulfonamide

InChI

InChI=1S/C6H8ClN3O2S/c7-5-3-9-6(10-4-5)1-2-13(8,11)12/h3-4H,1-2H2,(H2,8,11,12)

InChI Key

IFNPYUSZGOEPAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCS(=O)(=O)N)Cl

Origin of Product

United States

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